4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine
Description
The compound 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine features a pyrimidine core substituted with 5,6-dimethyl groups and a 4-methoxy linker connected to a piperidine ring. The piperidine nitrogen is acylated with a 1-(4-fluorophenyl)cyclopropanecarbonyl group, introducing rigidity and fluorinated aromaticity.
- Use of nucleophilic substitution for pyrimidine functionalization .
- Acylation of piperidine with fluorophenyl-substituted carbonyl groups under basic conditions (e.g., triethylamine in DMF) .
- Characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm structure and purity .
The cyclopropane moiety likely enhances metabolic stability and target binding rigidity, while the fluorophenyl group improves lipophilicity and membrane permeability.
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-15-16(2)24-14-25-20(15)28-13-17-7-11-26(12-8-17)21(27)22(9-10-22)18-3-5-19(23)6-4-18/h3-6,14,17H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPPPHJXKAZVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Coupling with Piperidine: The piperidine moiety is coupled with the cyclopropane ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Attachment of the Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The fluorophenyl group enhances binding affinity, while the cyclopropane ring provides rigidity, ensuring selective interaction with the target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Notes:
Biological Activity
The compound 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine represents a novel class of piperidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H24FN3O
- Molecular Weight: 353.4 g/mol
- IUPAC Name: [1-(4-fluorophenyl)cyclopropyl]-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Initial studies suggest that it may act as an agonist or antagonist at specific neuroreceptors, influencing neurotransmitter release and synaptic transmission.
Key Mechanisms:
- Receptor Interaction : The compound has shown affinity for the orexin type 2 receptor, which is involved in regulating arousal, wakefulness, and appetite .
- Neuroprotective Effects : In vitro studies indicate that it may protect neurons from hypoxia-induced damage by modulating ion channel activity and reducing membrane depolarization .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Neuroprotective Properties : It exhibits protective effects against ischemic conditions in neuronal cells, potentially reducing the risk of neurodegeneration .
- Anxiolytic Effects : Preliminary behavioral studies suggest that the compound may have anxiolytic properties, making it a candidate for treating anxiety disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same class:
- Study on Hypoxia-Induced Neuronal Damage :
- Orexin Receptor Agonism :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
